Cas no 1804771-41-2 (6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid
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- インチ: 1S/C8H6F3NO5/c1-16-3-2-4(13)12-5(7(14)15)6(3)17-8(9,10)11/h2H,1H3,(H,12,13)(H,14,15)
- InChIKey: HIGUDTDVHLYAKX-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC(NC=1C(=O)O)=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 423
- トポロジー分子極性表面積: 84.9
- 疎水性パラメータ計算基準値(XlogP): 0.5
6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099739-1g |
6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
1804771-41-2 | 97% | 1g |
$1,534.70 | 2022-04-01 |
6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献
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6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報
Introduction to 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1804771-41-2)
6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid, identified by its CAS number 1804771-41-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple functional groups, including hydroxyl, methoxy, and trifluoromethoxy substituents, makes it a versatile intermediate in synthetic chemistry and a potential precursor for various bioactive molecules.
The structural configuration of 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid imparts unique electronic and steric properties that are highly valuable in medicinal chemistry. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has led to its exploration in the development of novel therapeutic agents targeting various disease pathways.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid as a scaffold for designing inhibitors of enzymes involved in inflammatory and oncogenic processes. Studies have demonstrated its utility in generating derivatives with enhanced pharmacological profiles. For instance, modifications at the hydroxyl and methoxy positions have been investigated for their impact on receptor binding and pharmacokinetic properties.
In the realm of agrochemicals, this compound has shown promise as a precursor for developing novel pesticides with improved efficacy and environmental safety. The trifluoromethoxy group contributes to the compound's lipophilicity, facilitating better absorption and translocation in plant tissues. Researchers are currently exploring its derivatives as candidates for next-generation herbicides and fungicides that offer enhanced selectivity and reduced toxicity to non-target organisms.
The synthesis of 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenations, have been employed to streamline the process. These techniques not only improve efficiency but also minimize waste generation, aligning with the principles of green chemistry.
The pharmacological potential of this compound has been further explored through preclinical studies. Researchers have synthesized several analogs and evaluated their biological activity using in vitro and in vivo models. Initial findings suggest that derivatives of 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Such properties make it an attractive candidate for developing anti-inflammatory drugs with fewer side effects compared to existing therapies.
Moreover, the compound's structural features have drawn interest from chemists working on material science applications. The combination of polar functional groups with non-polar aromatic rings creates a molecule with interesting solubility characteristics, making it suitable for use in organic electronic devices and liquid crystal displays (LCDs). Ongoing research is investigating its role as a building block for high-performance polymers and coatings.
The regulatory landscape for compounds like 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid is continuously evolving to ensure safety and efficacy in both pharmaceutical and agrochemical applications. Manufacturers must adhere to stringent guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations cover aspects ranging from synthesis methodologies to environmental impact assessments, ensuring that products meet high standards before reaching the market.
In conclusion, 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1804771-41-2) represents a promising compound with diverse applications across multiple industries. Its unique structural features make it a valuable intermediate in drug discovery, agrochemical development, and material science. As research progresses, further insights into its potential applications are expected to emerge, reinforcing its significance in modern chemical research.
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